

3-Methyldiaziridine: A Technical Guide on a Strained Heterocycle

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Compound of Interest		
Compound Name:	3-Methyldiaziridine	
Cat. No.:	B15470268	Get Quote

Disclaimer: Specific experimental data for **3-methyldiaziridine** is limited in publicly available literature. This guide provides information based on the known properties of monoalkyldiaziridines and theoretical studies, offering insights into its expected physical and chemical characteristics.

Introduction

Diaziridines are a class of three-membered heterocyclic organic compounds containing two nitrogen atoms in the ring. These strained rings exhibit unique chemical reactivity, making them intriguing building blocks in organic synthesis and medicinal chemistry. **3-methyldiaziridine**, a simple mono-alkyl substituted diaziridine, is a volatile and highly reactive molecule. Its chemistry is dominated by the inherent ring strain and the presence of two nucleophilic nitrogen atoms. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted physical and chemical properties of **3-methyldiaziridine**, along with general experimental protocols and reactivity pathways applicable to this class of compounds.

Physical and Chemical Properties

Quantitative data for **3-methyldiaziridine** is not readily available. The following table summarizes the predicted and inferred properties based on related compounds and theoretical calculations.



Property	Predicted/Inferred Value	Notes
Molecular Formula	C2H6N2	-
Molecular Weight	58.08 g/mol	Calculated from the molecular formula.
Boiling Point	Estimated to be low, likely volatile at room temperature.	Simple diaziridines have low boiling points. For example, the parent diaziridine is a gas at room temperature. Alkyl substitution will increase the boiling point.
Melting Point	Not available.	Likely to be a liquid at standard temperature and pressure.
рКа	Estimated to be around 4-6.	Diaziridines are weakly basic due to the nitrogen lone pairs. The exact pKa is influenced by the methyl group's electrondonating effect.
Solubility	Expected to be soluble in water and common organic solvents.	The presence of two nitrogen atoms capable of hydrogen bonding suggests water solubility.
Stability	Unstable, particularly in the presence of acids or upon heating.	The high ring strain makes it prone to decomposition and polymerization. 3- Alkyldiaziridines are known to be less stable than their 3,3-dialkyl counterparts.[1]

Spectroscopic Data (Predicted)



Spectroscopy	Predicted Features
¹ H NMR	- A doublet for the methyl protons (CH ₃) coupled to the adjacent ring proton A quartet for the ring proton at the 3-position (CH) coupled to the methyl group Signals for the two N-H protons, which may be broad and their chemical shift dependent on solvent and concentration. The presence of stereoisomers due to slow nitrogen inversion could lead to more complex spectra.[2]
¹³ C NMR	- A signal for the methyl carbon (CH ₃) A signal for the ring carbon at the 3-position (CH). The chemical shift would be influenced by the electronegativity of the adjacent nitrogen atoms.
IR Spectroscopy	- N-H stretching vibrations in the range of 3200-3400 cm ⁻¹ C-H stretching vibrations for the methyl and ring C-H bonds around 2800-3000 cm ⁻¹ N-H bending vibrations around 1600 cm ⁻¹ .
- A molecular ion peak (M+) at m/z = Fragmentation patterns would likely loss of the methyl group (M-15) and the strained ring.	

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-methyldiaziridine** are not well-documented due to its instability. However, a general approach for the synthesis of 3-alkyldiaziridines can be adapted.[1][4]

General Synthesis of 3-Alkyldiaziridines from Aldehydes

This method involves the reaction of an aldehyde with ammonia and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent system.



Materials:

- Acetaldehyde
- Ammonia (aqueous or gaseous)
- Hydroxylamine-O-sulfonic acid (HOSA)
- Methanol or water as solvent
- Sodium hydroxide or other base for pH adjustment
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- A solution of acetaldehyde in methanol is cooled in an ice bath.
- Aqueous ammonia is added dropwise to the acetaldehyde solution while maintaining the low temperature.
- A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid is then added slowly to the reaction mixture. The pH of the solution should be carefully monitored and maintained in the basic range (pH 8-10) by the addition of a base like sodium hydroxide.
- The reaction is stirred at a low temperature for several hours.
- The reaction mixture is then extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at a low temperature to yield the crude 3-methyldiaziridine.

Purification: Purification of **3-methyldiaziridine** is challenging due to its volatility and instability. Low-temperature distillation or chromatography on a deactivated support may be attempted with caution.



Reactivity and Potential Applications

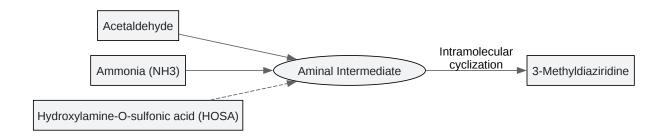
The reactivity of **3-methyldiaziridine** is governed by its strained ring system. It can undergo a variety of transformations, primarily involving ring opening or reactions at the nitrogen atoms.

- N-Functionalization: The nitrogen atoms can be alkylated, acylated, or otherwise functionalized.
- Ring Opening: The strained C-N and N-N bonds can be cleaved under various conditions.
 Acid-catalyzed hydrolysis leads to the formation of acetaldehyde and hydrazine. Reductive ring opening can yield 1,2-diaminopropane.
- Oxidation: Oxidation of diaziridines is a common method to synthesize the corresponding diazirines, which are more stable three-membered heterocycles containing a C-N=N unit.
 Diazirines are valuable photoaffinity labeling reagents used in drug development to identify the binding partners of bioactive molecules.[5]

Signaling Pathways and Drug Development

There is no direct evidence of **3-methyldiaziridine** being involved in specific signaling pathways. However, the diaziridine motif is of interest to drug development professionals primarily as a precursor to diazirine-based photoaffinity probes. These probes are designed to be structurally similar to a drug of interest and are used to covalently label their biological targets upon photoactivation. This technique is invaluable for target identification and validation in drug discovery.

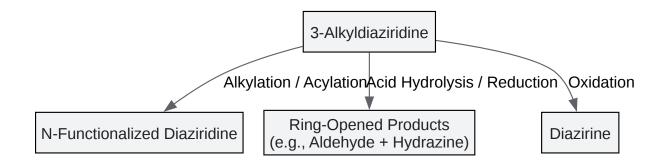
Diagrams





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Caption: General synthesis of **3-methyldiaziridine**.



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Caption: Key reactivity pathways of diaziridines.

Conclusion

3-Methyldiaziridine, as a representative of mono-alkyldiaziridines, is a highly reactive and challenging compound to handle. While specific experimental data is scarce, its predicted properties and reactivity patterns, based on the broader class of diaziridines, highlight its potential as a synthetic intermediate. The primary interest for drug development professionals lies in the conversion of diaziridines to diazirines, which are powerful tools for chemical biology and drug discovery. Further research into the stabilization and controlled reactivity of simple diaziridines could unlock new applications for this fascinating class of strained heterocycles.

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